2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
This compound features a hybrid structure combining three pharmacologically significant moieties:
- Indole ring: Known for interactions with neurotransmitter receptors and anticancer activity due to its planar aromatic system and hydrogen-bonding capability .
- 1,2,4-Triazole: Enhances metabolic stability and participates in hydrogen bonding; the 4-methyl substitution likely improves lipophilicity and steric shielding .
- Thioacetamide-thiazole linkage: The thioether bridge increases conformational flexibility, while the 4-methylthiazol-2-yl group may enhance target specificity, particularly in kinase inhibition or antimicrobial applications .
Synthetic routes typically involve coupling 5-(indol-3-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoacetamide derivatives under basic conditions, followed by purification via crystallization .
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS2/c1-10-8-25-16(19-10)20-14(24)9-26-17-22-21-15(23(17)2)12-7-18-13-6-4-3-5-11(12)13/h3-8,18H,9H2,1-2H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZPFPYILQVJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a novel hybrid molecule that combines the pharmacophoric elements of indole, triazole, and thiazole moieties. This structure is significant due to the known biological activities associated with these components, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring through cyclization reactions involving thiosemicarbazides and appropriate aldehydes or ketones. The indole moiety can be introduced via electrophilic substitution reactions or through coupling reactions with suitable indole derivatives.
Anticancer Activity
Research has demonstrated that compounds containing 1,2,4-triazole and indole structures exhibit significant anticancer properties. For instance, studies have shown that related triazole derivatives can inhibit the proliferation of various cancer cell lines. In one study, a series of 1,2,4-triazole derivatives were evaluated against colon carcinoma HCT-116 cells, with some compounds showing IC50 values as low as 6.2 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47g | T47D | 27.3 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives are known for their antifungal and antibacterial activities. In comparative studies, certain triazoles have been reported to exhibit superior activity against fungal strains compared to standard antifungal agents like bifonazole . This suggests that the hybrid nature of the compound may enhance its spectrum of activity.
Anti-inflammatory Properties
Compounds with a triazole scaffold have been linked to anti-inflammatory effects. For example, some derivatives have shown promising results in reducing inflammation in various models, indicating that the presence of both thiazole and triazole rings may synergistically enhance these effects .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Many triazoles act as inhibitors of enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Activity : Some studies suggest that triazoles possess antioxidant properties that could protect cells from oxidative stress .
Case Studies
- Anticancer Study : A recent investigation into a series of triazole derivatives showed significant cytotoxicity against breast cancer cell lines (T47D). The study highlighted the importance of structural modifications in enhancing activity .
- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial efficacy of various triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results that warrant further exploration .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, to which this compound belongs, exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-triazole core have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of indole and thiazole moieties enhances their bioactivity by improving solubility and interaction with biological targets .
Anticancer Properties
The thiazole and indole components of the compound have been linked to anticancer activity. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, thiazole derivatives have been shown to selectively target cancer cell lines, including glioblastoma and melanoma, suggesting that the compound may possess similar properties .
Pharmacological Applications
Neuroprotective Effects
Compounds with a triazole structure have been reported to exhibit neuroprotective effects. They can act as inhibitors of certain enzymes involved in neurodegenerative diseases, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. The presence of the indole moiety may enhance the efficacy against fungal pathogens by disrupting their cell membranes or inhibiting essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features and their associated biological activities:
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds similar to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide :
- Antibacterial Activity Study : A series of triazole derivatives were synthesized and evaluated for their antibacterial efficacy against multiple strains. The results indicated that specific substitutions on the triazole ring significantly enhanced activity compared to standard antibiotics .
- Anticancer Evaluation : In vitro studies showed that certain thiazole-containing compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity .
- Neuroprotection Research : Compounds with similar scaffolds were tested in models of neurodegeneration, showing promise in reducing oxidative stress and neuronal cell death .
Chemical Reactions Analysis
Oxidation Reactions
The triazole and thiazole rings are susceptible to oxidation under specific conditions. Key findings include:
| Reagent/Conditions | Reaction Site | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic, 60°C) | Triazole S-atom | Sulfoxide derivative | 72% | |
| H₂O₂ (aqueous, RT) | Thioether linkage | Sulfone analog | 65% |
Oxidation primarily targets sulfur-containing moieties, with the thioether bond (-S-) converting to sulfone (-SO₂-) under strong oxidants. The indole ring remains stable under mild oxidative conditions but may degrade at elevated temperatures (>100°C).
Reduction Reactions
Reductive modifications focus on the acetamide and triazole groups:
| Reagent/Conditions | Reaction Site | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ (ethanol, reflux) | Acetamide carbonyl | Secondary amine | 58% | |
| H₂/Pd-C (50 psi, RT) | Triazole N-N bond | Open-chain thiol intermediate | 41% |
Reduction of the acetamide to an amine enhances solubility, while hydrogenolysis of the triazole ring is less efficient due to steric hindrance from the methyl group.
Substitution Reactions
The thioether linkage and triazole nitrogen atoms participate in nucleophilic substitutions:
| Reagent/Conditions | Reaction Site | Product | Yield | Source |
|---|---|---|---|---|
| CH₃I (DMF, K₂CO₃, 80°C) | Triazole N-atom | N-methylated triazole | 89% | |
| Benzyl chloride (Et₃N, RT) | Thioether sulfur | Benzyl sulfide derivative | 76% |
Methylation at the triazole nitrogen improves metabolic stability, while benzylation of the thioether enhances lipophilicity.
Hydrolysis Reactions
Controlled hydrolysis cleaves specific bonds:
| Reagent/Conditions | Reaction Site | Product | Yield | Source |
|---|---|---|---|---|
| HCl (6M, reflux) | Acetamide bond | Carboxylic acid + 4-methylthiazol-2-amine | 94% | |
| NaOH (10%, 60°C) | Thioether linkage | Thiol intermediate + triazole fragment | 82% |
Acidic hydrolysis cleaves the acetamide group efficiently, while basic conditions preferentially break the thioether bond.
Cyclization Reactions
The compound undergoes intramolecular cyclization to form fused heterocycles:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| PCl₅ (toluene, 110°C) | Thiazolo[3,2-b] triazole derivative | 68% | |
| CuI (DMF, microwave irradiation) | Indole-fused triazole-thiazole macrocycle | 53% |
Cyclization reactions are facilitated by Lewis acids or microwave-assisted synthesis, generating structurally comp
Comparison with Similar Compounds
Structural Analogs and Key Differences
Key Findings and Trends
Impact of Heterocyclic Core
- 1,2,4-Triazole vs. 1,3,4-Oxadiazole : The target compound’s triazole core (vs. oxadiazole in ) provides stronger hydrogen-bonding capacity and metabolic stability, critical for oral bioavailability .
- Thiazole vs. Thiazolidinone: Thiazolidinone derivatives (e.g., ) exhibit lower lipophilicity (logP ~2.1) compared to the target compound (predicted logP ~3.5), affecting membrane permeability.
Substituent Effects
- Chlorobenzyl vs. Methylthiazole : ’s 2-chlorobenzyl group increases steric bulk and lipophilicity, which may enhance cytotoxicity but reduce solubility .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?
- Answer : The synthesis involves modular approaches:
- Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazine derivatives under reflux with ethanol or methanol .
- Step 2 : Introduction of the indole moiety using nucleophilic substitution or coupling reactions. For example, reacting 5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in the presence of KOH (aqueous/ethanol mixture) at reflux .
- Step 3 : Final functionalization of the thiazole ring via condensation or amidation reactions. Triethylamine is often used as a base in dioxane or DMF solvents to facilitate coupling .
Key considerations : Monitor reaction progress via TLC or LC-MS to minimize byproducts .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Answer :
- 1H/13C NMR : Assign peaks for indole (δ 7.0–7.5 ppm), triazole (δ 8.1–8.5 ppm), and thiazole (δ 2.4 ppm for methyl groups) .
- IR Spectroscopy : Confirm thioether (C-S, ~600–700 cm⁻¹) and amide (C=O, ~1650–1700 cm⁻¹) bonds .
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) and fragmentation patterns .
- Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, S content .
Q. What safety protocols are essential during handling and storage?
- Answer :
- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with water (risk of exothermic decomposition) .
- Storage : Keep in airtight containers at –20°C for long-term stability. Desiccate to prevent hydrolysis of the acetamide group .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Answer :
- PASS Algorithm : Predicts anticancer potential by analyzing structural motifs (e.g., indole and triazole) for kinase inhibition or apoptosis induction .
- Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17). Prioritize compounds with binding energies ≤–8.0 kcal/mol .
- ADMET Prediction : SwissADME evaluates bioavailability (%ABS >50%) and blood-brain barrier penetration (BBB+ if logP >2) .
Q. How to resolve contradictions in biological assay data (e.g., inconsistent IC50 values)?
- Answer :
- Assay Optimization : Standardize cell lines (e.g., MCF-7 vs. HepG2) and incubation times (24–72 hrs) to reduce variability .
- Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) with triplicate measurements. Apply Hill slope analysis to confirm sigmoidal behavior .
- Off-Target Screening : Perform kinase profiling (Eurofins Panlabs) to identify non-specific binding .
Q. What strategies mitigate byproduct formation during synthesis?
- Answer :
- Temperature Control : Maintain reflux at 80–85°C to avoid thermal degradation of the indole ring .
- Purification : Use flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) or preparative HPLC (C18 column, acetonitrile/water gradient) .
- Mechanistic Studies : Employ LC-MS to track intermediates and optimize stoichiometry (e.g., 1.2:1 molar ratio of thiol to chloroacetamide) .
Q. How to design crystallographic studies for structural elucidation?
- Answer :
- Crystal Growth : Use vapor diffusion (ethanol/water, 1:1) at 4°C. Add 5% DMSO to enhance solubility .
- Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data using a Bruker D8 Venture system .
- Refinement : Apply SHELXL for anisotropic displacement parameters and validate with R-factor ≤5% .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
